9-Cyclohexyl-9H-carbazole
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Overview
Description
9-Cyclohexyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclohexyl-9H-carbazole typically involves the cyclization of biphenyl amines. One common method is the palladium-catalyzed amination of 1,2-dihaloarenes with anilines, followed by intramolecular cyclization
Industrial Production Methods: Industrial production of carbazole derivatives often involves the use of magnetically recoverable palladium nanocatalysts supported on green biochar. This method enables efficient one-pot synthesis under microwave irradiation, significantly reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions: 9-Cyclohexyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated carbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
9-Cyclohexyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices
Mechanism of Action
The mechanism of action of 9-Cyclohexyl-9H-carbazole involves its interaction with various molecular targets and pathways. It can act as a hole-transport material in optoelectronic devices, facilitating the movement of charge carriers. Additionally, its structural properties allow it to interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
- 9H-Carbazole
- 9-Hexyl-9H-carbazole
- 9-Octyl-9H-carbazole
- 9-Phenyl-9H-carbazole
Comparison: 9-Cyclohexyl-9H-carbazole is unique due to its cyclohexyl substituent, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications, such as in the design of materials with specific optoelectronic properties. Compared to other carbazole derivatives, it may offer improved stability and performance in certain contexts .
Properties
Molecular Formula |
C18H19N |
---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
9-cyclohexylcarbazole |
InChI |
InChI=1S/C18H19N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-7,10-14H,1-3,8-9H2 |
InChI Key |
YDJDXHYFXZPKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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